molecular formula C9H12O4S B12537191 (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid CAS No. 802893-54-5

(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid

Katalognummer: B12537191
CAS-Nummer: 802893-54-5
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: ALSZOQWHLNDUBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid is an organic compound with the molecular formula C9H12O4S. It is a derivative of methanesulfonic acid, featuring a phenolic group substituted with two methyl groups at the 3 and 5 positions. This compound is known for its strong acidity and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid typically involves the sulfonation of 2-hydroxy-3,5-dimethylphenol. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonates and reduced phenolic compounds.

    Substitution: Alkylated or acylated phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonic acid: A simpler analog without the phenolic group.

    Toluene-4-sulfonic acid: Contains a toluene group instead of the dimethylphenol group.

    Benzenesulfonic acid: Lacks the hydroxyl and methyl substituents.

Uniqueness

(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid is unique due to the presence of both the phenolic and sulfonic acid groups, which confer distinct chemical properties. The methyl groups at the 3 and 5 positions enhance its stability and reactivity compared to other sulfonic acids.

Eigenschaften

CAS-Nummer

802893-54-5

Molekularformel

C9H12O4S

Molekulargewicht

216.26 g/mol

IUPAC-Name

(2-hydroxy-3,5-dimethylphenyl)methanesulfonic acid

InChI

InChI=1S/C9H12O4S/c1-6-3-7(2)9(10)8(4-6)5-14(11,12)13/h3-4,10H,5H2,1-2H3,(H,11,12,13)

InChI-Schlüssel

ALSZOQWHLNDUBX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)CS(=O)(=O)O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.